1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene
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Overview
Description
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene is a chemical compound with the molecular formula C10H14O. It is a hexahydro derivative of pentaleno[1,2-b]oxirene, characterized by its unique bicyclic structure that includes an oxirane ring fused to a pentalene system
Preparation Methods
The synthesis of 1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene typically involves the cyclization of suitable precursors under specific reaction conditions. One common synthetic route includes the use of pentalene derivatives and epoxidation reactions to introduce the oxirane ring. The reaction conditions often involve the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene can be compared with other similar compounds such as:
2H-1b,4-Ethanopentaleno[1,2-b]oxirene: This compound has a similar structure but differs in the position and number of hydrogen atoms.
Pentaleno[1,2-b]oxirene: The parent compound without the hexahydro modification.
Octahydropentaleno[1,2-b]oxirene: A more saturated derivative with additional hydrogen atoms
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
277-61-2 |
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Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
3-oxatricyclo[4.3.0.02,4]non-2(4)-ene |
InChI |
InChI=1S/C8H10O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-6H,1-4H2 |
InChI Key |
GVNOSYMSKYVQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3=C(C2C1)O3 |
Origin of Product |
United States |
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